6-Bromo-2-methyl-3-nitro-2H-1-benzopyran
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Overview
Description
6-Bromo-2-methyl-3-nitro-2H-1-benzopyran is a chemical compound with the molecular formula C10H8BrNO3. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran typically involves the bromination of 2-methyl-3-nitro-2H-1-benzopyran. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: 6-Bromo-2-methyl-3-amino-2H-1-benzopyran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-methyl-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the benzopyran ring structure also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-3-nitropyridine: Similar in structure but with a pyridine ring instead of a benzopyran ring.
8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one: Similar structure with a different substitution pattern and additional functional groups
Uniqueness
6-Bromo-2-methyl-3-nitro-2H-1-benzopyran is unique due to its specific substitution pattern and the presence of both bromine and nitro groups on the benzopyran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
57543-78-9 |
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Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C10H8BrNO3/c1-6-9(12(13)14)5-7-4-8(11)2-3-10(7)15-6/h2-6H,1H3 |
InChI Key |
BHJDKSKMSZOUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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